Grafting Density on Gold: mPEG-SH vs. Heterobifunctional PEGs
When grafting pure mPEG-SH onto 15 nm gold nanoparticles, the measured grafting density spans from 3.93 PEG nm⁻² (MW 2,100 Da) to 0.31 PEG nm⁻² (MW 51,400 Da), demonstrating that the monofunctional, uncharged methoxy terminus permits dense packing limited only by PEG chain conformational entropy [1]. Critically, when mPEG-SH is co-grafted from a mixed solution with heterobifunctional thiol-PEG ligands bearing carboxylate (–COOH) or alkyne termini, quantitative ¹H NMR analysis reveals that the incorporation of the carboxylate/alkyne ligand is strongly hindered in the presence of the methylated PEG ligand, despite both species possessing identical thiol anchoring groups [2]. This demonstrates that mPEG-SH outcompetes charged or reactive heterobifunctional thiol-PEGs for gold surface sites, an effect not accounted for in the common assumption of equal grafting propensity from mixed thiol solutions.
| Evidence Dimension | Grafting density on 15 nm Au nanoparticles (pure mPEG-SH) and co-grafting competition in mixed thiol-PEG solutions |
|---|---|
| Target Compound Data | mPEG-SH grafting density: 3.93 PEG nm⁻² (MW 2.1 kDa) to 0.31 PEG nm⁻² (MW 51.4 kDa); mPEG10k-SH: 1.57 PEG nm⁻² on 15 nm Au [1] |
| Comparator Or Baseline | HS-PEG-COOH and HS-PEG-alkyne: strongly hindered grafting in presence of mPEG-SH; quantitative ¹H NMR shows non-equimolar incorporation from mixed solutions despite identical thiol anchors [2] |
| Quantified Difference | 12.7-fold density range achievable with mPEG-SH; heterobifunctional thiol-PEG incorporation into mixed SAMs is non-stoichiometric and substantially suppressed relative to solution feed ratio [2] |
| Conditions | 15 nm citrate-capped Au nanoparticles; TGA and quantitative ¹H NMR; mixed ligand solutions at defined molar ratios [1][2] |
Why This Matters
A procurement decision based solely on the PEG backbone would ignore the fact that mPEG-SH uniquely enables high-density, predictable monolayer formation on gold, whereas heterobifunctional thiol-PEGs produce unreliable mixed-layer compositions—critical for applications requiring precisely defined surface ligand ratios.
- [1] Rahme, K.; Chen, L.; Hobbs, R. G.; Morris, M. A.; O'Driscoll, C.; Holmes, J. D. PEGylated Gold Nanoparticles: Polymer Quantification as a Function of PEG Lengths and Nanoparticle Dimensions. RSC Adv. 2013, 3 (17), 6085–6094. View Source
- [2] Retout, M.; Brunetti, E.; Valkenier, H.; Bruylants, G. Limits of Thiol Chemistry Revealed by Quantitative Analysis of Mixed Layers of Thiolated-PEG Ligands Grafted onto Gold Nanoparticles. J. Colloid Interface Sci. 2019, 557, 807–815. View Source
